Product packaging for Cbz-L-methionine methyl ester(Cat. No.:CAS No. 56762-93-7)

Cbz-L-methionine methyl ester

Cat. No.: B1589693
CAS No.: 56762-93-7
M. Wt: 297.37 g/mol
InChI Key: YGDBSBBHEWHVAJ-LBPRGKRZSA-N
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Description

Historical Context of Amino Acid Protection in Organic Synthesis

The challenge of selectively forming peptide bonds without uncontrolled polymerization of amino acids has been a central theme in organic synthesis. wiley-vch.de In the early 20th century, chemists like Emil Fischer and Theodor Curtius pioneered peptide synthesis but struggled with the selective removal of the protecting groups they employed, such as formyl and acetyl groups. wiley-vch.de A significant breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group. wikipedia.orgrsc.org This marked a turning point, establishing the first effective method for controlled peptide synthesis and dominating the field for two decades. wikipedia.org The introduction of protecting groups that could be selectively added and removed under specific conditions revolutionized peptide chemistry, paving the way for the synthesis of increasingly complex peptides. rsc.orgwikipedia.org

Significance of Carbamate (B1207046) Protecting Groups in Peptide Synthesis

Carbamate protecting groups are essential tools in peptide synthesis, offering a way to "tame" the highly reactive and basic nature of the amine group in amino acids. masterorganicchemistry.comchem-station.com By converting the amine into a less nucleophilic carbamate, chemists can prevent self-polymerization and other unwanted side reactions during peptide coupling. masterorganicchemistry.comaltabioscience.com The utility of carbamates lies in their ease of installation and their predictable and often mild removal conditions, which can be tailored to be compatible with other protecting groups in a molecule—a concept known as orthogonality. masterorganicchemistry.comchem-station.com

Role of the Benzyloxycarbonyl (Cbz) Group in Amine Protection

The benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas, was a landmark discovery in peptide chemistry. wikipedia.orgtotal-synthesis.com It is typically introduced by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.comhighfine.com The Cbz group effectively masks the nucleophilicity of the amine, rendering it stable to a variety of reaction conditions, including basic and mildly acidic environments. masterorganicchemistry.comtotal-synthesis.com A key advantage of the Cbz group is its removal by catalytic hydrogenolysis, a method that cleaves the protecting group to release the free amine, toluene, and carbon dioxide, without affecting many other functional groups. wikipedia.orgmasterorganicchemistry.com This unique deprotection method provides orthogonality with other protecting groups that are sensitive to acidic or basic conditions. masterorganicchemistry.com

Role of Methyl Esterification in Carboxyl Protection

Just as the amino group requires protection, the carboxylic acid group of an amino acid must also be masked to prevent it from reacting with the activated carboxyl group of another amino acid. masterorganicchemistry.comgcwgandhinagar.com Esterification is a common strategy for carboxyl protection, and the methyl ester is a straightforward and frequently used option. masterorganicchemistry.comgcwgandhinagar.com It is typically formed by reacting the amino acid with methanol (B129727) in the presence of an acid catalyst. orgsyn.org The methyl ester is stable under the conditions used for peptide coupling and can be removed by saponification (hydrolysis with a base), although this method can sometimes lead to side reactions. masterorganicchemistry.comnih.gov The use of methyl ester protection, in conjunction with an amine protecting group like Cbz, allows for the selective formation of a peptide bond between the free amine of one amino acid and the activated carboxyl group of another. masterorganicchemistry.com

Stereochemical Considerations in L-Amino Acid Derivatives

With the exception of glycine, all proteinogenic amino acids are chiral, with the α-carbon serving as a stereocenter. libretexts.org In nature, proteins are almost exclusively composed of L-amino acids. libretexts.orgacs.org This specific stereochemistry is crucial for the proper folding of proteins and their subsequent biological function. Therefore, maintaining the stereochemical integrity of amino acids during peptide synthesis is of paramount importance. The use of protecting groups, such as the Cbz group, plays a vital role in preventing racemization (the conversion of the L-amino acid to a mixture of L and D forms) at the α-carbon during the activation and coupling steps of peptide synthesis. wikipedia.org The stereochemical configuration of L-amino acid derivatives like Cbz-L-methionine methyl ester dictates their reactivity and their ability to be incorporated into peptides with the correct three-dimensional structure. nih.gov

Overview of this compound as a Synthetic Building Block

This compound is a white crystalline solid that serves as a valuable intermediate in the synthesis of peptides and other biologically active molecules. chembk.com This compound combines the protective features of both the Cbz group for the amine and the methyl ester for the carboxyl group of the amino acid L-methionine. chembk.com This dual protection allows for the selective manipulation of other functional groups in a molecule or for the controlled addition of the methionine residue into a growing peptide chain. chembk.commdpi.com The synthesis of this compound typically involves the reaction of L-methionine with benzyl chloroformate to introduce the Cbz group, followed by esterification with methanol. orgsyn.orgontosight.ai Its utility as a building block stems from the ability to selectively deprotect either the amino or carboxyl group to allow for further reactions, making it a versatile tool in the arsenal (B13267) of the synthetic organic chemist. mdpi.com

Interactive Data Table: Properties of this compound

PropertyValueReference
Molecular Formula C14H19NO4S chemscene.com
Molecular Weight 297.37 g/mol chemscene.com
Appearance White crystalline solid chembk.com
CAS Number 56762-93-7 chemscene.coma2bchem.com
SMILES COC(=O)C@@HCCSC a2bchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO4S B1589693 Cbz-L-methionine methyl ester CAS No. 56762-93-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-18-13(16)12(8-9-20-2)15-14(17)19-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,15,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDBSBBHEWHVAJ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCSC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456734
Record name Cbz-L-methionine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56762-93-7
Record name Cbz-L-methionine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies and Advanced Synthetic Strategies

Established Synthetic Routes for Cbz-L-Methionine Methyl Ester

The preparation of this compound is typically achieved through a two-step process: protection of the amino group followed by esterification of the carboxylic acid. However, these steps can also be performed in conjunction.

General Reaction of L-Methionine with Benzyloxycarbonyl Chloride

The primary step in synthesizing Cbz-L-methionine is the protection of the amino group of L-methionine. This is commonly achieved through the Schotten-Baumann reaction, where L-methionine is treated with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base. ontosight.aigoogle.com The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the formation of the N-protected amino acid. ontosight.ai This N-benzyloxycarbonyl-L-methionine serves as a key intermediate for further modifications, such as esterification. chembk.com

A detailed procedure involves dissolving L-methionine methyl ester hydrochloride in a mixture of water and a suitable organic solvent like ether. orgsyn.org The solution is cooled, and potassium bicarbonate is added as the base, followed by the dropwise addition of benzyl (B1604629) chloroformate. orgsyn.org The reaction mixture is stirred for several hours to ensure complete conversion to N-benzyloxycarbonyl-L-methionine methyl ester. orgsyn.org

Table 1: Reaction components for the synthesis of N-benzyloxycarbonyl-L-methionine methyl ester

ReagentRoleReference
L-methionine methyl ester hydrochlorideStarting material orgsyn.org
Potassium bicarbonateBase orgsyn.org
WaterSolvent orgsyn.org
EtherSolvent orgsyn.org
Benzyl chloroformateProtecting agent orgsyn.org

Methyl Ester Formation in Conjunction with Cbz Protection

The esterification of the carboxylic acid group of the Cbz-protected methionine can be carried out using several methods. The choice of method often depends on the desired reaction conditions and the stability of the protecting group.

A widely used method for the esterification of amino acids is the use of thionyl chloride (SOCl₂) in methanol (B129727). researchgate.netpianetachimica.itnih.govresearchgate.net This reagent mixture is effective for converting the carboxylic acid to its corresponding methyl ester. researchgate.netscirp.org The reaction proceeds by first converting the carboxylic acid to an acyl chloride intermediate, which is then readily attacked by methanol to form the ester. researchgate.net This method is advantageous as it is generally fast and efficient. researchgate.net

The procedure typically involves the slow, dropwise addition of thionyl chloride to chilled, anhydrous methanol, followed by the addition of the amino acid. researchgate.netpianetachimica.it The mixture is then often refluxed or stirred at room temperature for an extended period to ensure the reaction goes to completion. researchgate.net The resulting product is typically the hydrochloride salt of the amino acid methyl ester, which can be isolated after removing the solvent. researchgate.netnih.gov

Beyond the thionyl chloride method, several other reagents and conditions have been developed for the esterification of amino acids. These alternatives can offer milder reaction conditions or circumvent the use of hazardous reagents.

One common alternative is the Fischer-Speier esterification, which employs an acid catalyst such as hydrogen chloride, sulfuric acid, or p-toluenesulfonic acid in an alcohol solvent. scirp.org For instance, L-methionine can be dissolved in methanol, and hydrogen chloride gas can be bubbled through the solution to facilitate the formation of L-methionine methyl ester hydrochloride. orgsyn.org

Another approach involves the use of trimethylchlorosilane (TMSCl) in methanol. nih.gov This system has been shown to be an efficient reagent for the esterification of a variety of amino acids under mild, room temperature conditions, offering good to excellent yields and a simple workup procedure. nih.gov Other methods include the use of reagents like 2,2-dimethoxypropane (B42991) and ion-exchange resins. nih.gov For N-protected amino acids, dimethyl sulfate (B86663) in methanol with a non-nucleophilic base like tetramethylguanidine has also been successfully employed. tandfonline.com

Table 2: Comparison of Esterification Methods for Amino Acids

MethodReagentsConditionsAdvantagesDisadvantagesReferences
Thionyl ChlorideSOCl₂, MethanolOften refluxFast and efficientUse of toxic reagent researchgate.netresearchgate.netscirp.org
Fischer-SpeierAcid catalyst (HCl, H₂SO₄), MethanolVaries (e.g., bubbling HCl gas)Common, various catalystsCan require harsh conditions orgsyn.orgscirp.org
TMSCl/MethanolTrimethylchlorosilane, MethanolRoom temperatureMild conditions, simple workup--- nih.gov
Dimethyl SulfateDimethyl sulfate, Tetramethylguanidine, Methanol50°CSuitable for labile N-protected amino acids--- tandfonline.com

Stereoselective Synthesis and Chiral Control in this compound Synthesis

Maintaining the stereochemical integrity of the chiral center in L-methionine is paramount during its conversion to this compound. Peptide synthesis relies on the use of enantiomerically pure amino acid derivatives to ensure the correct three-dimensional structure and biological activity of the final peptide.

Diastereoselective Approaches

Diastereoselective strategies are employed to control the formation of new stereocenters or to influence the reactivity of existing ones. In the context of synthesizing derivatives of this compound, diastereoselective approaches can be crucial for creating more complex amino acid analogs.

For instance, the synthesis of meso-2,6-diaminopimelic acid derivatives has utilized N-(benzyloxycarbonyl)-L-methionine sulfoxide (B87167) as a precursor. acs.org Although attempts to generate a vinylglycine moiety from this precursor for olefin metathesis were not straightforward, this highlights the exploration of methionine derivatives in stereoselective synthesis. acs.org More broadly, diastereoselective alkylations of proline derivatives and other amino acid scaffolds are well-documented, often relying on chiral auxiliaries or the inherent chirality of the starting material to direct the stereochemical outcome of the reaction. nih.gov The principles of stereoselective alkylation, cycloaddition, and other transformations are fundamental to creating novel amino acid building blocks with defined stereochemistry. researchgate.net

Enantiomeric Purity Assessment in Synthetic Protocols

Maintaining enantiomeric integrity during synthesis is paramount, as the biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Several analytical techniques are employed to determine the enantiomeric excess (ee) of this compound and related derivatives.

Chiral High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating enantiomers. The method relies on chiral stationary phases (CSPs) that interact differently with the L- and D-enantiomers. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates (e.g., Chiralpak and Chiralcel series), are particularly effective for resolving N-Cbz protected amino acids and their esters. researchgate.netnih.govtandfonline.com Studies have shown that Chiralcel OD and Chiralpak AD columns provide excellent resolution for N-Cbz derivatives. tandfonline.comtandfonline.com The choice of mobile phase, often a mixture of hexane (B92381) and an alcohol like 2-propanol with an acidic modifier like trifluoroacetic acid (TFA), significantly influences the separation efficiency. nih.govtandfonline.comtandfonline.com In general, N-Cbz protected derivatives tend to show better enantioselectivity compared to their N-t-BOC counterparts on these columns. researchgate.nettandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers a rapid method for determining enantiomeric excess, often through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). researchgate.net An alternative approach involves using a symmetrical, achiral resolving agent that complexes with the analyte, inducing a chemical shift non-equivalence in the NMR spectrum that is linearly proportional to the enantiomeric excess. nih.govacs.org This method has been successfully applied to protected amino acids without the need to form traditional diastereomers. nih.govucl.ac.uk For phosphorus-containing chiral derivatizing agents, ³¹P-NMR is particularly powerful due to its large chemical shift dispersion and the simplicity of the resulting spectra, allowing for accurate ee determination in minutes. researchgate.net

Table 1: Techniques for Enantiomeric Purity Assessment

Technique Principle Typical Application for Cbz-Amino Acid Esters References
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). Separation on polysaccharide-derived CSPs (e.g., Chiralpak AD, Chiralcel OD) with hexane/2-propanol mobile phases. researchgate.netnih.govtandfonline.com
NMR Spectroscopy Use of Chiral Solvating/Derivatizing Agents to induce chemical shift differences between enantiomers. ¹H or ³¹P NMR analysis after addition of a chiral auxiliary or resolving agent to create diastereomeric environments. researchgate.netnih.govrsc.org

Modern Synthetic Innovations and Green Chemistry Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for preparing protected amino acids.

The synthesis of this compound involves two key transformations: the protection of the amino group with a carboxybenzyl (Cbz) group and the esterification of the carboxylic acid.

Cbz Protection: Traditionally, the Cbz group is introduced using benzyl chloroformate under basic conditions (Schotten-Baumann reaction). Modern approaches utilize catalysts to improve efficiency and selectivity. Heteropoly acids, such as dodecatungstophosphoric acid, have been shown to be effective catalysts for the Cbz-protection of amines, offering a simple, fast reaction that does not require aqueous work-up. oup.comresearchgate.net Other methods employ catalysts like Ni(II) for photoredox N-arylation of Cbz-amines or use β-cyclodextrin to facilitate the reaction in an aqueous medium, aligning with green chemistry principles. researchgate.netorganic-chemistry.org

Esterification: The esterification of the carboxylic acid can be catalyzed by various means. Enzymes offer a mild and highly selective green alternative to traditional chemical methods. Industrial proteases like Alcalase can selectively catalyze the synthesis of methyl, ethyl, and benzyl esters of N-protected amino acids in high yields under mild conditions. thieme-connect.com Lipases and other proteases have also been successfully used for the esterification of N-Cbz-L-amino acids. researchgate.net Chemical catalysts, such as iodine, have also been reported for the esterification of N-protected amino acids. qau.edu.pk The classic Fischer-Speier esterification, using an alcohol in the presence of a strong acid like HCl or a sulfonic acid, remains a widely used method, especially for the initial esterification of the unprotected amino acid. scirp.orgorgsyn.org

Table 2: Catalytic Methods in Synthesis

Reaction Step Catalyst Type Example Catalyst Key Advantages References
Cbz Protection Heteropoly Acid Dodecatungstophosphoric acid Fast, no aqueous work-up, high yields. oup.comresearchgate.net
Cbz Protection Phase Transfer/Host-Guest β-Cyclodextrin Enables reaction in aqueous media. researchgate.net
Esterification Enzyme (Protease) Alcalase High selectivity for α-carboxylic acid, mild conditions. thieme-connect.com
Esterification Enzyme (Lipase/Protease) AOP, PPL, Alcalase Green chemistry, high enantioselectivity. researchgate.net
Esterification Chemical Catalyst Iodine, p-TsOH, MsOH Effective for acid-catalyzed esterification. qau.edu.pkresearcher.liferesearchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net The application of microwave irradiation can dramatically reduce reaction times for the esterification of amino acids and the formation of peptide bonds, often leading to higher yields and purities compared to conventional heating methods. researcher.liferesearchgate.netnih.gov

In the context of esterification, microwave heating has been successfully applied to both N-protected and unprotected amino acids. scirp.orgresearchgate.net For instance, a highly efficient methodology for synthesizing N-protected amino acid ethyl esters under microwave irradiation was established, with reactions completing in as little as two minutes in neutral conditions. researchgate.net Similarly, the solventless, acid-catalyzed esterification of unprotected amino acids with various alcohols is significantly accelerated by microwaves. researcher.liferesearchgate.net

Microwave energy is also extensively used in solid-phase peptide synthesis (SPPS) to accelerate both the deprotection and coupling steps. nih.govgoogle.comscirp.org Coupling an amino acid, a process analogous to the Cbz-protection step, can be completed in as little as five minutes with microwave assistance, a significant reduction from the typical 45 minutes required by conventional methods. nih.govgoogle.com This rapid, efficient heating minimizes side reactions and improves the quality of the final peptide product. nih.govsigmaaldrich.cn

Table 3: Microwave-Assisted Synthesis Parameters

Application Reaction Conditions Time Outcome References
Esterification of N-Protected Amino Acids Orthoesters as reagent/solvent, neutral conditions 2 min Highly pure crude products, high yields. researchgate.net
Esterification of Unprotected Amino Acids Solventless, MsOH or p-TsOH catalyst Not specified Satisfactory yields, simple work-up. researcher.liferesearchgate.net
Solid-Phase Peptide Synthesis (Coupling) Standard coupling reagents (e.g., HBTU/DIPEA) 5-10 min Accelerated reaction, improved yield and purity. nih.govgoogle.combiotage.com
Solid-Phase Peptide Synthesis (Deprotection) Standard deprotection reagents 3 min Reduced reaction time. nih.gov

Purification and Isolation Techniques in the Synthesis of this compound

After synthesis, this compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, by-products, and catalysts. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Chromatography: Column chromatography is a widely used and effective method for purifying protected amino acids. acs.org Flash chromatography over silica (B1680970) gel is a rapid and general technique for obtaining pure α-amino acid derivatives, including those that are difficult to crystallize. acs.org The eluent system is chosen based on the polarity of the target compound; for this compound, a mixture of a non-polar solvent like pentane (B18724) or hexane and a more polar solvent like ethyl acetate (B1210297) is common. rsc.org For compounds with ionic character, ion-exchange chromatography (IEX) is a powerful technique that separates molecules based on their net charge. altabioscience.comreddit.com Reversed-phase chromatography, where the stationary phase is non-polar, is also frequently used for the purification of amino acid derivatives. pressbooks.pubfrontiersin.org

Recrystallization: Recrystallization is an effective technique for purifying solid compounds. However, many protected amino acids, including this compound, are often obtained as oils or low-melting solids, making crystallization challenging. researchgate.net Successful crystallization often requires obtaining a high-purity crude product, as impurities can inhibit crystal formation. Techniques to induce solidification of an oily product include stirring (pulping) the oil with a non-polar or weakly polar solvent like diethyl ether or hexane. researchgate.netgoogle.com Seeding the oil with a small crystal of the pure compound can also initiate crystallization. google.com For amino acid derivatives that can exist as salts, adjusting the pH of an aqueous solution to the isoelectric point can precipitate the zwitterionic form, aiding in purification. researchgate.net

Table 4: Purification and Isolation Techniques

Technique Principle Application Notes for this compound References
Flash Column Chromatography Separation based on differential adsorption to a solid phase (e.g., silica gel). Effective for removing non-polar and polar impurities. A typical eluent is a pentane/ethyl acetate gradient. acs.orgrsc.org
Recrystallization/Pulping Purification based on differences in solubility between the compound and impurities. Used if the compound can be solidified. Oily products are often triturated with non-polar solvents (ether, hexane) to induce solidification. researchgate.netgoogle.com
Ion-Exchange Chromatography Separation based on reversible binding to a charged stationary phase. Useful if the compound or impurities are charged. Elution is controlled by pH or ionic strength. altabioscience.comreddit.com
Reversed-Phase Chromatography Separation based on hydrophobic interactions with a non-polar stationary phase. Separates compounds based on polarity differences, often using water/acetonitrile mobile phases. pressbooks.pubfrontiersin.org

Advanced Applications in Organic and Medicinal Chemistry

Cbz-L-Methionine Methyl Ester as a Precursor in Peptide Synthesisscripps.edunih.govcreative-peptides.comorganic-chemistry.orgyoutube.com

This compound serves as a crucial building block in the chemical synthesis of peptides. Its structure incorporates two key protecting groups: the benzyloxycarbonyl (Cbz or Z) group at the N-terminus and a methyl ester at the C-terminus. This dual protection allows for its strategic use in both solid-phase and solution-phase peptide synthesis methodologies by enabling controlled, stepwise elongation of the peptide chain. youtube.comambeed.com The Cbz group, a well-established urethane-type protecting group, is particularly noted for its ability to suppress racemization during the activation of the carboxyl group, a critical factor in maintaining the stereochemical integrity of the final peptide. scripps.educreative-peptides.com

In Solid-Phase Peptide Synthesis (SPPS), this compound can be utilized, although the Fmoc/tBu strategy is more common today. In a Boc-based SPPS approach, the C-terminal methyl ester would first be saponified to the free carboxylic acid. This Cbz-L-methionine is then anchored to a resin, typically a Wang or Merrifield resin, through its carboxyl group. The synthesis proceeds by removing the temporary N-terminal protecting group of the resin-bound amino acid and then coupling the next protected amino acid in the sequence. While the Cbz group is robust, its removal requires conditions like strong acid (HBr in acetic acid) or catalytic hydrogenolysis, which can be harsh and may cleave the peptide from certain types of resins prematurely. creative-peptides.com Therefore, its application in SPPS is often strategic, for instance, in the synthesis of specific peptide segments that are later combined in a convergent synthesis approach. lsu.edu

This compound is extensively used in solution-phase peptide synthesis. ambeed.com In this classical approach, peptide chains are built sequentially in a homogenous solution. For a typical coupling step, the methyl ester of this compound is selectively hydrolyzed to yield the free carboxylic acid, Cbz-L-methionine. This component is then "activated" using a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Hydroxybenzotriazole (HOBt), converting the carboxylic acid into a more reactive species. americanpeptidesociety.org This activated intermediate then reacts with the free amino group of another amino acid ester (e.g., an amino acid methyl ester) to form a new peptide bond. The resulting dipeptide, still protected with the Cbz group at the N-terminus and a methyl ester at the C-terminus, can then undergo further elongation cycles.

A significant challenge in peptide synthesis is the risk of racemization, the loss of stereochemical purity at the α-carbon of the amino acid being activated. spbu.ru This is particularly problematic for N-acyl protected amino acids, which can form an oxazolone (B7731731) intermediate that readily tautomerizes, leading to a mixture of L- and D-isomers. youtube.com The benzyloxycarbonyl (Cbz) group, being a urethane-type protector, significantly mitigates this risk. scripps.edu The electronic structure of the carbamate (B1207046) in the Cbz group disfavors the formation of the planar oxazolone intermediate. scripps.educreative-peptides.com This inherent resistance to racemization makes Cbz-protected amino acids, including this compound, highly valuable for producing optically pure peptides, especially when activating amino acids that are particularly prone to this side reaction, such as histidine and cysteine. peptide.com

Derivatization and Functionalization of this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of diverse derivatives for various applications in organic and medicinal chemistry.

The thioether group in the methionine side chain is a key site for functionalization. It is susceptible to oxidation and alkylation, which can be both a challenge and an opportunity in synthesis. nih.govbiotage.com

Oxidation : The sulfur atom can be readily oxidized to form methionine sulfoxide (B87167) (Met(O)) or methionine sulfone (Met(O2)). This transformation converts the non-polar side chain into a highly polar one. nih.gov This property can be exploited to modify the physicochemical properties of peptides. The oxidation is often considered an undesired side reaction during synthesis and cleavage, particularly under acidic conditions. nih.gov

S-Alkylation : The sulfur atom can act as a nucleophile and react with electrophiles to form sulfonium (B1226848) salts. For example, during peptide synthesis that uses tert-butyl-based protecting groups, the methionine side chain can be inadvertently alkylated by tert-butyl cations generated during deprotection steps. nih.gov This reactivity can also be harnessed intentionally to introduce specific labels or functional groups onto the methionine residue.

The selective or simultaneous removal of the Cbz and methyl ester protecting groups is a fundamental step in the final stages of peptide synthesis or for further derivatization.

Cbz Group Deprotection : The most common method for removing the Cbz group is catalytic hydrogenolysis. nih.govtotal-synthesis.com This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). organic-chemistry.org The process is clean and efficient, yielding the free amine, toluene, and carbon dioxide as byproducts. total-synthesis.com However, this method is incompatible with molecules containing other reducible functional groups or sulfur-containing compounds that can poison the catalyst. google.com Alternative methods include treatment with strong acids like HBr in acetic acid or transfer hydrogenation. creative-peptides.comtotal-synthesis.com

Methyl Ester Deprotection : The methyl ester is typically removed via saponification, which involves hydrolysis under basic conditions (e.g., using sodium hydroxide (B78521) in a methanol (B129727)/water mixture). This reaction yields the corresponding carboxylate salt, which can be neutralized to the free carboxylic acid. researchgate.net Care must be taken to avoid racemization or other side reactions under basic conditions. Alternatively, enzymatic hydrolysis can offer a milder and more selective method for deprotection. nih.gov Acid-catalyzed hydrolysis is also possible but can be less selective if other acid-labile groups are present. organic-chemistry.org

Protecting GroupReagent and ConditionsProductKey Considerations
Cbz (N-terminus) H₂ gas, Palladium on Carbon (Pd/C), in Methanol or Ethyl Acetate (B1210297)Free AmineCatalyst can be poisoned by sulfur. Incompatible with reducible groups.
HBr in Acetic AcidFree Amine (as HBr salt)Harsh acidic conditions may affect other functional groups.
Methyl Ester (C-terminus) Sodium Hydroxide (NaOH) in Methanol/WaterCarboxylic AcidRisk of racemization or other base-catalyzed side reactions.
Lithium Hydroxide (LiOH) in THF/WaterCarboxylic AcidOften provides milder conditions than NaOH.
Aluminum Trichloride (AlCl₃) with N,N-dimethylanilineCarboxylic AcidA method for selective deprotection under Lewis acidic conditions. researchgate.net

Deprotection Strategies for Cbz and Methyl Ester Groups

Integration into Complex Molecular Architectures

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of more complex and biologically active molecules.

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties such as enhanced stability and oral bioavailability. This compound can be utilized in the synthesis of peptidomimetics where the native peptide bond is replaced by a carbamate linkage. The synthesis of such compounds often involves the reaction of an amino acid derivative with a chloroformate or a similar reagent. While specific examples detailing the direct use of this compound in carbamate-linked peptidomimetics are not prevalent in the reviewed literature, the general strategy is well-established. For instance, cyclic peptides containing carbamate bonds have been synthesized using Cbz-protected amino acids, demonstrating the feasibility of incorporating this functionality.

A promising strategy in drug discovery is the conjugation of amino acids to natural products to enhance their therapeutic properties. nih.gov This approach can improve solubility, cell permeability, and target specificity.

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. There is a continuous search for new and more effective treatments. One area of research has focused on the synthesis of conjugates of naturally occurring compounds with amino acids. nih.govnih.gov For example, piperine (B192125), an alkaloid found in black pepper, has been investigated for its potential biological activities. nih.gov

In a study on the antileishmanial activity of piperoyl-amino acid conjugates, a series of compounds were synthesized by coupling piperic acid (derived from the hydrolysis of piperine) with various amino acid methyl esters. nih.govnih.gov This series of reactions demonstrates a practical application of amino acid methyl esters in generating bioactive conjugates. The synthesis involves the activation of the carboxylic acid of piperic acid, followed by coupling with the free amino group of the amino acid methyl ester. nih.gov Although the Cbz-protected form is not directly used in the final coupling step (as the amine must be free), the synthesis of the requisite L-methionine methyl ester starts from L-methionine, and its protected forms are often used in multi-step synthetic sequences.

The resulting piperoyl-amino acid methyl ester conjugates were evaluated for their in vitro activity against the promastigote and amastigote forms of Leishmania donovani. nih.gov The results indicated that conjugation with amino acid esters significantly enhanced the antileishmanial activity compared to piperine alone. nih.gov The data for a selection of these conjugates are presented in the table below.

Table 2: In Vitro Antileishmanial Activity of Piperoyl-Amino Acid Methyl Ester Conjugates against L. donovani

CompoundIC₅₀ (µM) vs. AmastigotesIC₅₀ (µM) vs. Promastigotes
Piperine0.752.56
Piperoyl-glycine methyl ester0.391.76
Piperoyl-L-alanine methyl ester0.190.83
Piperoyl-L-phenylalanine methyl ester0.210.79
Piperoyl-L-valine methyl ester 0.07 0.88
Piperoyl-L-leucine methyl ester0.170.82
Piperoyl-L-isoleucine methyl ester0.120.86

Data sourced from a study on piperoyl-amino acid conjugates. nih.gov The IC₅₀ value represents the concentration required to inhibit 50% of the parasite's growth. The study highlights that piperoyl-L-valine methyl ester was the most active against the amastigote form of the parasite. nih.gov While the specific data for the methionine conjugate was not detailed in the primary source, its synthesis and evaluation would follow the same principles, contributing to the understanding of structure-activity relationships in this class of compounds.

Conjugation with Natural Compounds for Enhanced Bioactivity

Conjugation in Antitumor Agent Development

The unique metabolic profile of many cancer cells, characterized by an elevated demand for methionine, presents a strategic target for therapeutic intervention. nih.govnih.gov This phenomenon, often termed "methionine addiction," means that tumor cells are disproportionately dependent on external sources of methionine for their rapid proliferation, protein synthesis, and essential methylation reactions. nih.gov Researchers exploit this dependency by designing antitumor agents that mimic methionine to gain preferential entry into cancer cells through overexpressed amino acid transporters.

This compound is utilized in the synthesis of such targeted agents. The core L-methionine structure acts as a homing device, while the protected amine and carboxyl groups allow for its conjugation to cytotoxic payloads or other functional moieties. This approach is a cornerstone of creating antibody-drug conjugates (ADCs) and other targeted therapies, where a targeting domain is linked to a potent drug. unibe.ch The Cbz and methyl ester groups facilitate the incorporation of the methionine scaffold into larger, more complex molecules during multi-step syntheses. Once incorporated, the methionine portion can guide the conjugate to tumor cells, enhancing the drug's efficacy while potentially minimizing systemic toxicity.

The development of these conjugates relies on precise chemical strategies. The protected nature of this compound allows chemists to perform reactions on other parts of a molecule without affecting the methionine's amino or carboxyl termini, which are reserved for later steps in the synthetic pathway, such as peptide bond formation or linker attachment.

Research AreaRationaleRole of Methionine Moiety
Targeted Drug Delivery Many cancer cells exhibit "methionine addiction" and upregulate amino acid transporters. nih.govescholarship.orgActs as a targeting ligand to facilitate uptake of a conjugated cytotoxic agent into cancer cells.
Antibody-Drug Conjugates (ADCs) Methionine surrogates can be incorporated into antibodies to provide specific sites for drug attachment. unibe.chWhile not a direct surrogate, the principle of using methionine structures for conjugation is a key strategy in ADC development. unibe.ch
Prodrug Design The methionine structure can be part of a prodrug that is metabolized into its active, cytotoxic form within the tumor cell.The essential amino acid structure can be recognized and processed by cancer cell machinery.

Spectroscopic and Analytical Characterization Techniques

Advanced Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are fundamental in confirming the chemical structure of Cbz-L-methionine methyl ester. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy each offer unique insights into the molecular framework.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) analysis of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the benzyloxycarbonyl (Cbz) group typically appear as a multiplet in the range of 7.29-7.35 ppm. The protons of the CH₂ group in the Cbz moiety show a singlet around 5.1 ppm. The α-proton of the methionine backbone is observed as a multiplet, while the methyl ester protons present as a sharp singlet at approximately 3.75 ppm. The methyl protons of the thioether group (-S-CH₃) appear as a singlet around 2.08 ppm, and the adjacent methylene (B1212753) protons (β- and γ-CH₂) produce multiplets.

¹³C NMR provides information about the carbon skeleton. For this compound, characteristic peaks confirm the presence of the ester carbonyl, carbamate (B1207046) carbonyl, aromatic carbons, and the aliphatic chain of the methionine residue. chemicalbook.com The molecular formula is C₁₄H₁₉NO₄S. chemscene.com

Table 1: Representative ¹H NMR Spectral Data for this compound

Assignment Chemical Shift (δ) in ppm Multiplicity
Aromatic (C₆H₅) ~7.35 Multiplet
Carbamate NH ~5.55 Doublet
Benzyl (B1604629) CH₂ ~5.52 Singlet
α-CH ~4.50 Multiplet
Ester OCH₃ ~3.75 Singlet
γ-CH₂ ~2.54 Triplet
β-CH₂ ~2.10 Multiplet
S-CH₃ ~2.08 Singlet

Note: Data is representative and can vary based on solvent and instrument parameters.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The molecular weight of this compound is 297.37 g/mol . chemscene.com In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, further corroborating the molecular formula C₁₄H₁₉NO₄S. chemscene.com

Table 2: Expected Mass Spectrometry Peaks for this compound

Ion Calculated m/z
[C₁₄H₁₉NO₄S + H]⁺ 298.11

IR spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. Key absorptions include a broad N-H stretching band for the carbamate, strong C=O stretching vibrations for both the ester and carbamate groups, and C-O stretching bands.

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carbamate N-H Stretch ~3317
Aromatic C-H Stretch ~3030
Aliphatic C-H Stretch ~2952
Ester C=O Stretch ~1743-1723
Carbamate C=O Stretch ~1723-1656

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the chemical purity and, crucially for a chiral molecule, the enantiomeric purity of this compound.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. A common approach involves reversed-phase HPLC, where the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. For instance, a gradient elution from a mixture of water and methanol (B129727) or acetonitrile, often with a modifier like formic acid, can effectively separate the target compound from impurities. ntu.ac.ukrsc.org Detection is typically performed using a UV detector, as the benzyl group of the Cbz moiety provides strong chromophoric activity. rsc.org Purity levels are often expected to be at or above 98%. ruifuchem.com

Since this compound is a chiral compound, verifying its enantiomeric excess (e.e.) is critical. Chiral HPLC is the preferred technique for this analysis. This method uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are frequently effective for separating N-Cbz protected amino acid derivatives. researchgate.net The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like 2-propanol), is optimized to achieve baseline resolution between the two enantiomer peaks. researchgate.net This separation allows for the precise quantification of the L-enantiomer relative to the unwanted D-enantiomer, ensuring the stereochemical integrity of the product. researchgate.net

Other Analytical Methods

Beyond spectroscopic techniques, other physical properties provide essential benchmarks for the characterization of this compound. These methods are fundamental in confirming the identity and purity of the compound.

Optical Rotation Measurements

Optical rotation is a critical measure for chiral compounds, indicating their ability to rotate plane-polarized light. This property is fundamental to confirming the stereochemical identity of a substance. However, based on the available scientific literature and chemical data repositories, specific values for the optical rotation of this compound could not be definitively ascertained. While data for related compounds are documented, information pertaining strictly to this compound is not presently available.

Melting Point Analysis

Melting point analysis is a standard procedure used to determine the purity and identity of a solid substance. For this compound, a consistent melting point range has been reported. The compound is described as a light yellowish oil that solidifies at room temperature, with a melting point between 41 and 44 °C. chemicalbook.com This narrow range is indicative of a relatively pure substance.

Melting Point of this compound

Parameter Value Reference
Melting Point 41-44 °C chemicalbook.com

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformational Analysis

Molecular modeling is crucial for understanding the three-dimensional structure and dynamic behavior of Cbz-L-methionine methyl ester. The interplay of steric and electronic effects, largely dictated by the N-benzyloxycarbonyl (Cbz) group, governs its conformational space.

Conformational Restriction Imposed by the Carbamate (B1207046) Functionality

The carbamate (or urethane) linkage in this compound is a key structural feature that significantly restricts the molecule's conformational freedom. wikibooks.orgnii.ac.jpnih.gov This restriction stems from the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, creating partial double-bond character in the C-N bond. wikibooks.orgresearchgate.net This resonance effect results in a planar and rigid amide-like unit. wikibooks.org

Hydrogen Bonding Analysis within the Carbamate Moiety

Intramolecular hydrogen bonding plays a critical role in stabilizing specific conformations of Cbz-protected amino acids and peptides. rsc.orgresearchgate.net In this compound, the carbamate N-H group can act as a hydrogen bond donor, while the carbonyl oxygen of the carbamate and the ester carbonyl oxygen can act as acceptors.

Computational studies on analogous Cbz-protected systems have identified several common hydrogen bonding patterns that stabilize the molecular backbone: rsc.orgmdpi.com

C₅ Interaction: A five-membered ring can be formed by an intramolecular hydrogen bond between the amide N-H of the methionine residue and the carbonyl oxygen of the Cbz group. This is a common feature in peptide and amino acid structures. rsc.org

C₁₀ Interaction: In dipeptides or molecules with extended side chains, a ten-membered ring can form, though this is less likely in a single amino acid ester.

N-H···S Interaction: The presence of the sulfur atom in the methionine side chain introduces the possibility of a weaker N-H···S hydrogen bond. Studies on similar sulfur-containing amino acids have shown that a six-membered ring (C₆γ) can be formed through an interaction between the backbone N-H and the side-chain sulfur atom. rsc.org

The interplay of these hydrogen bonds, particularly the C₅ interaction, in conjunction with the inherent rigidity of the carbamate group, dictates the preferred conformation of the molecule in different environments (gas phase, solution, or solid state). nii.ac.jprsc.orgmdpi.com

Potential Intramolecular Interactions Description Resulting Ring Size
N-H···O=C (Cbz)Hydrogen bond from the amide proton to the Cbz carbonyl oxygen.5-membered (C₅)
N-H···O=C (Ester)Hydrogen bond from the amide proton to the methyl ester carbonyl oxygen.7-membered (C₇)
N-H···S (Side Chain)Hydrogen bond from the amide proton to the sulfur atom of the methionine side chain.6-membered (C₆)

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the molecule's properties at an electronic level, explaining the stability and reactivity observed experimentally.

Electronic Structure Analysis of this compound

The electronic structure of this compound is characterized by the distribution of electron density across its constituent functional groups. Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate key electronic properties. beilstein-journals.orgresearchgate.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals regions of nucleophilicity and electrophilicity. For this compound, the HOMO is typically localized on the electron-rich phenyl ring of the Cbz group and the sulfur atom of the methionine side chain. The LUMO is generally centered on the π* orbitals of the aromatic ring and the carbonyl groups. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability.

Natural Bond Orbital (NBO) analysis can further quantify electronic effects, such as hyperconjugation and the strength of hydrogen bonds, by analyzing donor-acceptor interactions between orbitals. rsc.org For instance, NBO analysis can confirm the delocalization of the nitrogen lone pair (n) into the antibonding orbital of the carbonyl group (π* C=O), which is responsible for the resonance stabilization. rsc.org

Resonance Structures and Stability of the Carbamate Group

The stability of the carbamate group is a direct consequence of resonance. sums.ac.ir The carbamate linkage can be described as a resonance hybrid of at least two significant contributing structures. wikibooks.orgresearchgate.net

In the primary resonance form, there is a standard single bond between the nitrogen and the carbonyl carbon. In the second, and highly contributing, form, the lone pair of electrons on the nitrogen atom is delocalized to form a double bond with the carbonyl carbon, which in turn pushes the π-electrons of the C=O bond onto the oxygen atom, creating a separation of charge (N⁺ and O⁻). wikibooks.orgresearchgate.net

This resonance has two major consequences:

Increased Stability: The delocalization of electrons over the N-C-O system significantly stabilizes the carbamate group, making the peptide bond robust and less susceptible to hydrolysis compared to, for example, an ester bond. wikibooks.org

Planarity and Rotational Barrier: The partial double-bond character of the C-N bond forces the atoms involved into a planar arrangement and creates a significant energy barrier to rotation, as discussed in the conformational analysis section. wikibooks.org

The stability conferred by this resonance is a cornerstone of its use as a protecting group in peptide synthesis. ethz.ch

In Silico Studies for Structure-Activity Relationship (SAR)

While this compound is often a synthetic intermediate, the methionine scaffold itself is present in many biologically active molecules. In silico studies are instrumental in exploring the structure-activity relationships (SAR) of methionine derivatives to guide the design of new therapeutic agents. sums.ac.irnih.gov

These studies typically involve several computational techniques:

Molecular Docking: This method predicts the preferred orientation of a molecule (a ligand) when bound to a target protein. nih.govacs.org For example, a methionine derivative could be docked into the active site of an enzyme, such as methionine aminopeptidase, to predict its binding affinity and inhibitory potential. sums.ac.ir The results can reveal key interactions, like hydrogen bonds or hydrophobic contacts, that are crucial for activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. sums.ac.ir By calculating various molecular descriptors (e.g., topological, electronic, geometrical), researchers can build a predictive model. For methionine derivatives, descriptors related to the sulfur side chain, hydrophobicity, and electronic properties are often critical for activity. sums.ac.irnih.gov

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govnih.gov For methionine-containing compounds, potential metabolic pathways, such as oxidation of the thioether group, can be predicted, helping to identify potential liabilities early in the drug discovery process. nih.gov

Through these computational approaches, the structural features of the methionine side chain, in combination with other functional groups, can be systematically modified to optimize biological activity and drug-like properties. researchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical methods, particularly those based on Density Functional Theory (DFT), are employed to calculate various spectroscopic parameters. These calculations are crucial for understanding the molecule's electronic structure and dynamic behavior, which in turn govern its spectroscopic signatures.

The process begins with the computational modeling of the molecule's three-dimensional structure. Researchers typically perform a conformational analysis to identify the most stable geometric isomers (conformers) of this compound. This is a critical step, as the predicted spectroscopic properties are highly dependent on the molecular geometry. Conformational searches can be carried out using molecular mechanics or semi-empirical methods, followed by geometry optimization of the most stable conformers using more accurate DFT methods. rsc.org

Once the optimized geometries are obtained, the same level of theory is used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR chemical shifts are an invaluable tool for assigning the signals in an experimental spectrum to specific nuclei within the molecule. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR isotropic shielding constants. faccts.de These shielding constants (σ) are then converted into chemical shifts (δ) using a reference compound, typically tetramethylsilane (B1202638) (TMS), according to the equation: δ = σ_ref - σ_calc.

For this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can predict the ¹H and ¹³C chemical shifts. rsc.orgbeilstein-journals.org The accuracy of these predictions can be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2-5 ppm for ¹³C, which is generally sufficient for unambiguous assignment of most signals. chemicalbook.com The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to provide more accurate predictions that reflect experimental conditions. beilstein-journals.org

Below is an illustrative data table of predicted versus hypothetical experimental NMR chemical shifts for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The "Predicted" values are representative examples based on typical DFT calculations for similar structures and are for illustrative purposes.)

AtomPredicted ¹H Chemical Shift (ppm)Hypothetical Experimental ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Hypothetical Experimental ¹³C Chemical Shift (ppm)
C=O (ester)--172.5172.1
C=O (Cbz)--156.8156.3
4.454.4053.553.0
2.15, 2.052.10, 2.0031.531.0
2.552.5030.229.8
S-CH₃2.102.0815.815.4
O-CH₃3.753.7252.852.4
Cbz-CH₂5.125.1067.467.0
Cbz-Aromatic7.30-7.407.28-7.38128.0-136.5127.9-136.2
NH5.405.35--

Infrared (IR) Spectroscopy:

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed at the same level of theory. This not only provides the IR active vibrational modes and their intensities but also confirms that the optimized structure corresponds to a local minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals). rsc.org

For this compound, key vibrational modes include the N-H stretch, C-H stretches (aliphatic and aromatic), the two C=O stretches (carbamate and ester), the C-N stretch, and various bending vibrations. The calculated spectrum can help in assigning the often complex and overlapping bands in the experimental IR spectrum.

Table 2: Predicted IR Frequencies for Key Functional Groups of this compound (Note: The "Predicted" values are representative examples based on typical DFT calculations and are for illustrative purposes.)

Functional GroupVibrational ModePredicted Scaled Frequency (cm⁻¹)Hypothetical Experimental Frequency (cm⁻¹)
N-HStretch33503330
C=O (ester)Stretch17451740
C=O (Cbz)Stretch17051695
C-H (aromatic)Stretch3050-31003030-3090
C-H (aliphatic)Stretch2900-30002850-2980
C-O (ester)Stretch12501245
C-NStretch12201215

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. beilstein-journals.org These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies (which correspond to the absorption wavelength, λ_max) and the oscillator strengths (which relate to the intensity of the absorption).

The UV-Vis spectrum of this compound is expected to be dominated by the π → π* transitions of the benzene (B151609) ring in the carbobenzyloxy group. These transitions typically occur in the UV region. The calculations can help to identify the nature of these electronic transitions and predict how they might be influenced by the solvent or conformational changes. While non-aromatic amino acids are generally optically silent in the near-UV and visible range, charge transfer transitions can sometimes give rise to absorption at longer wavelengths. researchgate.netmdpi.com

Table 3: Predicted UV-Vis Absorption for this compound (Note: The "Predicted" values are representative examples based on typical TD-DFT calculations and are for illustrative purposes.)

Electronic TransitionPredicted λ_max (nm)Predicted Oscillator Strength (f)
π → π* (Benzene ring)2580.03
π → π* (Benzene ring)2100.85
n → π* (Carbonyls)2200.01

Future Research Directions and Emerging Applications

Exploration of Novel Protecting Group Strategies for Methionine Derivatives

The benzyloxycarbonyl (Cbz or Z) group is a foundational amine protecting group in peptide synthesis, valued for its stability under a range of conditions. nih.govresearchgate.net However, the ongoing pursuit of more complex and sensitive peptide targets necessitates the development of new protecting group strategies. Research in this area focuses on creating groups that offer enhanced solubility, simplified removal, and orthogonality to other protective moieties used for complex amino acids like methionine. researchgate.netug.edu.pl

Future strategies may involve "switchable" protecting groups that can be altered in situ to become labile under specific, mild conditions, such as a change in pH. rsc.org For methionine-containing peptides, a critical challenge is avoiding oxidation of the sulfur-containing side chain during synthesis and deprotection. rsc.org While the Cbz group is typically removed via catalytic hydrogenation, which can be incompatible with sulfur-containing residues, alternative methods are being explored. google.comresearchgate.net Enzymatic deprotection, for example, offers a milder alternative. rsc.orgrsc.org The development of novel protecting groups that can be removed under conditions that are fully compatible with the methionine side chain remains a key research objective. This includes exploring alternatives to the standard Boc/Bn and Fmoc/tBu strategies, where Cbz could play a role in specialized applications. researchgate.netrsc.org

Development of Cbz-L-Methionine Methyl Ester-Based Bioconjugates

Bioconjugation, the process of linking molecules to biological structures like proteins, has transformed medicine and biology. princeton.edu Methionine's relatively low abundance and unique reactivity make it an attractive target for site-selective modification. princeton.eduresearchgate.net this compound serves as a crucial starting material for incorporating methionine into peptides, which can then be functionalized using advanced bioconjugation techniques. thieme-connect.com

Recent breakthroughs have utilized photoredox catalysis to selectively modify methionine residues within complex peptides and proteins. princeton.edu These methods allow for the attachment of various payloads, including bio-orthogonal handles for click chemistry, without damaging the broader protein structure. princeton.edu For instance, researchers have developed methods for the chemoselective functionalization of methionine residues to create novel peptide structures and biopolymers. rsc.org Another innovative approach involves the electrochemical coupling of Cbz-protected methionine with other amino acid esters to form isopeptides with unique sulfur-nitrogen linkages. acs.org Furthermore, conjugating amino acid derivatives, preparable from precursors like this compound, to natural compounds is an emerging strategy to enhance their pharmacokinetic profiles and biological activity. researchgate.netmdpi.com

Advanced Catalytic Systems for this compound Transformations

The transformation of this compound and its derivatives is being revolutionized by advanced catalytic systems that offer high selectivity and efficiency under mild conditions. These systems fall primarily into two categories: photocatalysis and biocatalysis.

Photoredox Catalysis: Visible light-mediated photocatalysis has emerged as a powerful tool for modifying methionine. nih.govresearchgate.net Using catalysts like riboflavin (B1680620) (vitamin B2) or iridium-based complexes, researchers can generate reactive radical intermediates from the methionine thioether, enabling C-H functionalization and the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govrsc.org This allows for the synthesis of non-natural methionine analogues and the chemoselective modification of peptide side chains. nih.gov

Biocatalysis: Enzymes offer unparalleled selectivity for chemical transformations. A significant area of research is the use of "deprotectase" enzymes to remove protecting groups. rsc.orgrsc.org Specifically, a Cbz-ase enzyme isolated from Sphingomonas paucimobilis has been shown to hydrolyze the Cbz group from L-amino acids with high enantioselectivity. rsc.orgresearchgate.net This enzymatic deprotection proceeds under mild, aqueous conditions, producing benzyl (B1604629) alcohol as a byproduct instead of requiring aggressive hydrogenation, making it highly compatible with sensitive substrates. google.comrsc.org

The table below summarizes and compares these advanced catalytic approaches.

Interactive Table: Comparison of Advanced Catalytic Systems for Methionine Derivatives
Feature Photocatalysis Biocatalysis (Cbz-ase)
Catalyst Type Organic dyes (Riboflavin), Metal complexes (Iridium, Ruthenium) nih.govrsc.org Enzyme (Amidohydrolase from Sphingomonas paucimobilis) rsc.orgresearchgate.net
Energy Source Visible Light researchgate.net Thermal (e.g., 37 °C) rsc.org
Typical Reaction C-H functionalization, radical additions nih.govrsc.org Selective hydrolysis of Cbz protecting group rsc.orgrsc.org
Key Advantage Access to novel bond formations and non-natural analogues nih.gov High selectivity, mild aqueous conditions, avoids harsh reagents rsc.org
Application Synthesis of modified peptides, methionine analogues nih.gov Green chemistry, deprotection of sensitive Cbz-protected peptides rsc.orgrsc.org

Integration in Material Science and Supramolecular Chemistry

This compound is a valuable precursor for creating peptides that can self-assemble into sophisticated nanomaterials. mdpi.com In supramolecular chemistry, weak, non-covalent interactions like hydrogen bonding and π-π stacking drive molecules to form highly ordered structures. rsc.org Peptides containing methionine are of particular interest because their self-assembly can be controlled by external stimuli, especially reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). acs.orgnih.gov

The thioether side chain of methionine is hydrophobic, but upon oxidation to methionine sulfoxide (B87167) (MetO) or methionine sulfone (MetO2), it becomes significantly more hydrophilic. acs.org This change can trigger a structural transformation in a self-assembled system. For example, researchers have designed methionine-containing peptides that form hydrogels. acs.orgnih.gov Upon exposure to H₂O₂, these hydrogels undergo a gel-to-sol transition as the methionine residues are oxidized, causing the nanofibers to disassemble. acs.orgacs.org This responsiveness makes them promising candidates for ROS-triggered drug release systems. acs.org

While some studies have shown that simple Cbz-methionine does not form a stable hydrogel on its own, unlike its Fmoc-methionine counterpart, it serves as a fundamental building block. mdpi.com By incorporating Cbz-protected amino acids into more complex peptide sequences or by increasing the hydrophobicity of the aromatic moiety, stable, functional hydrogels can be achieved. mdpi.com These peptide-based materials are being explored for applications in tissue engineering, cell culture, and controlled therapeutics. rsc.orgrsc.org

Interactive Table: Properties of Methionine-Based Self-Assembling Systems

Peptide System Stimulus for Disassembly Structural Transition Potential Application Reference(s)
JigSAP-MMM (Multiple Met) H₂O₂ (ROS) Nanofiber to dispersed state (Gel-to-Sol) Antioxidant cell protection, triggered release acs.orgnih.gov
Poly(methionine) Copolymers H₂O₂ (ROS) β-sheet to random coil ROS-responsive drug release acs.org
Cbz-Phe Hydrogel pH increase Fibril disassembly (Gel-to-Sol) pH-responsive drug delivery mdpi.com

Studies on Metabolic Stability and Pharmacokinetic Modulation of Cbz-Containing Structures

In drug discovery, achieving favorable pharmacokinetic properties—how a drug is absorbed, distributed, metabolized, and excreted—is as crucial as its biological activity. numberanalytics.com Poor metabolic stability can lead to rapid clearance or the formation of toxic metabolites. numberanalytics.com The Cbz group, beyond its use as a protecting group, is being explored as a structural motif in prodrugs to modulate these properties. mdpi.comnih.gov

A prodrug is an inactive compound that is converted into an active drug within the body. Attaching a Cbz group to a drug molecule can alter its solubility, stability, and distribution. For example, a study on 4-N-carbobenzoxy-gemcitabine (Cbz-dFdC), a prodrug of the anticancer agent gemcitabine, found that the Cbz moiety resulted in a sustained-release profile. mdpi.com The prodrug was slowly activated by carboxylesterase-1 (CES1) enzymes in the body, leading to prolonged exposure to the active drug compared to administering the drug directly. mdpi.com

Future research will likely explore the use of this compound in the synthesis of novel peptide-based drugs or conjugates where the Cbz group is intentionally used to enhance metabolic stability and control release kinetics. researchgate.net Understanding how Cbz-containing structures are metabolized by key enzyme systems, such as cytochrome P450s, is essential for designing safer and more effective therapeutics. nih.govresearchgate.net This approach could lead to drugs with improved half-lives and better patient compliance. numberanalytics.commdpi.com

Q & A

Q. What experimental design methodologies are recommended for optimizing the synthesis of Cbz-L-methionine methyl ester?

  • The Taguchi method is a robust statistical approach for optimizing synthesis parameters (e.g., catalyst concentration, temperature) with minimal experimental runs. This method employs orthogonal arrays to systematically evaluate interactions between variables, as demonstrated in biodiesel production studies . For transesterification processes, Design of Experiments (DoE) frameworks, such as those in Table 5 of DPSM-based studies, can guide parameter selection and yield maximization .

Q. How can researchers determine the conformational stability of this compound?

  • Quantum chemical calculations (e.g., QTAIM, NCI analyses) combined with NMR spectroscopy are standard for studying molecular conformations. These methods assess hydrogen bonding, steric effects, and energy landscapes, as shown in conformational studies of L-methionine derivatives .

Q. What analytical techniques are used to assess the purity and identity of synthesized this compound?

  • GC-MS and HPLC are critical for quantifying methyl ester content and detecting impurities. For example, GC-MS analysis in biodiesel research (Table 4) validated methyl ester yields and composition . 1H NMR further confirms structural integrity by resolving characteristic peaks (e.g., Cbz-protecting groups) .

Q. How should synthesis protocols be reported to ensure reproducibility?

  • Follow guidelines from journals like the Beilstein Journal of Organic Chemistry:
  • Experimental section : Detail catalyst ratios, reaction times, and purification steps.
  • Supporting Information : Include raw spectral data, computational parameters, and orthogonal array tables for DoE-based studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield data for this compound synthesis?

  • Contradictions often arise from parameter interactions (e.g., catalyst concentration vs. temperature). Use ANOVA to quantify the significance of each variable. For instance, in Taguchi-optimized biodiesel production, catalyst concentration contributed >77% to yield variance, resolving discrepancies between theoretical and experimental results .

Q. What strategies validate computational models of this compound’s molecular structure?

  • Cross-validate quantum chemical calculations (e.g., potential energy surfaces) with experimental
  • Compare computed dipole moments with dielectric constant measurements .
  • Align predicted NMR chemical shifts with observed spectra, as done for L-cysteine methyl ester derivatives .

Q. How do orthogonal arrays enhance experimental efficiency in multi-parameter studies?

  • Orthogonal arrays (e.g., L9 in Table 2) reduce the number of experiments by testing all variable combinations systematically. For example, optimizing rapeseed methyl ester production required only 9 runs instead of 81, while maintaining statistical rigor .

Q. What methodologies address discrepancies between theoretical and experimental yields in esterification?

  • Byproduct analysis : Identify side reactions (e.g., hydrolysis, incomplete protection) using TLC or extraction techniques .
  • Reaction monitoring : Track intermediate formation via in-situ FTIR or HPLC-MS to adjust conditions dynamically .

Q. How can researchers ensure methodological rigor in peer-reviewed publications?

  • Adhere to IUPAC guidelines and journal-specific protocols (e.g., Beilstein Journal):
  • Provide detailed synthetic procedures (catalyst purity, stoichiometry).
  • Include validation data (e.g., S/N ratios, error margins) for statistical analyses .

Data Reporting and Validation

Q. What are best practices for reporting conflicting spectroscopic data?

  • Transparency : Disclose instrument calibration details (e.g., NMR magnet strength, GC column type).
  • Reproducibility : Share raw data files (e.g., .CIF for crystallography, .DX for NMR) in supplementary materials .

Q. How do researchers validate novel synthetic routes for this compound?

  • Comparative studies : Benchmark against established methods (e.g., DCC-mediated coupling vs. enzymatic catalysis).
  • Cross-lab validation : Collaborate with independent labs to replicate results, as emphasized in reproducibility frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.